molecular formula C10H17N5 B13492141 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13492141
M. Wt: 207.28 g/mol
InChI Key: SVEIDDWGNUKJDT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

The synthesis of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process can be summarized as follows:

    Starting Material: Cyanuric chloride

    Reagents: Cyclopropylamine and diethylamine

    Solvent: Acetonitrile or dichloromethane

    Catalyst: Triethylamine

    Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).

Industrial production methods may involve scaling up the laboratory synthesis process with optimizations to improve yield and purity.

Chemical Reactions Analysis

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents. Common reagents include alkyl halides and amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.

Scientific Research Applications

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

    6-Chloro-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: This compound has a chlorine substituent instead of a cyclopropyl group, which may alter its chemical reactivity and biological activity.

    6-Methoxy-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    6-Cyclopropyl-n2,n2-dimethyl-1,3,5-triazine-2,4-diamine: The difference in alkyl substituents (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a nitrogen-containing heterocyclic compound belonging to the triazine family. Its unique structure includes a triazine ring with two ethyl groups at the 2-position and a cyclopropyl group at the 6-position. This compound has garnered interest in pharmaceutical and agrochemical applications due to its notable biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of compounds with a similar triazine scaffold showed selective inhibition against triple-negative breast cancer cells (MDA-MB231), while sparing non-cancerous cells (MCF-10A) . This selectivity is critical for developing targeted cancer therapies.

The mechanism of action for this compound involves interactions with specific biological targets. Interaction studies suggest that this compound may bind effectively to proteins involved in cell proliferation and survival pathways. The binding affinity and selectivity towards cancerous cells highlight its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of the cyclopropyl and diethyl substituents contributes significantly to the compound's biological activity. Variations in these substituents can lead to changes in pharmacokinetics and efficacy against different cancer types .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features and biological activities of similar triazine derivatives:

Compound NameStructure FeaturesUnique Properties
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamineChloride substituent at position 6Enhanced herbicidal activity
6-Methyl-N,N-diethyl-1,3,5-triazine-2,4-diamineMethyl group at position 6Increased lipophilicity
6-(Cyclohexyl)-N,N-diethyl-1,3,5-triazine-2,4-diamineCyclohexyl substituentPotentially different pharmacokinetics
6-Cyclopropyl-N,N-diethyl-1,3,5-triazine-2,4-diamine Cyclopropyl and diethyl groupsPromising selectivity towards cancer cells

This table illustrates that while many triazines exhibit biological activity, the specific combination of substituents in this compound may confer unique steric effects and enhanced selectivity for cancer cells.

Study on Antiproliferative Activity

In a notable study published in Nature, researchers synthesized a series of triazines including this compound and evaluated their antiproliferative effects on various breast cancer cell lines. The results indicated that this compound significantly inhibited the growth of MDA-MB231 cells at concentrations as low as 10 μM . The selectivity profile was further validated by comparing its effects on non-cancerous cell lines.

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacodynamics and pharmacokinetics of this compound. These studies will help determine its efficacy in animal models of cancer and assess potential side effects.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

6-cyclopropyl-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H17N5/c1-3-15(4-2)10-13-8(7-5-6-7)12-9(11)14-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14)

InChI Key

SVEIDDWGNUKJDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C2CC2

Origin of Product

United States

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